5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridine, and are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
The synthesis of 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trimethylphenol and 5-nitro-4-chloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Synthetic Route: The 2,3,5-trimethylphenol undergoes nucleophilic substitution with 5-nitro-4-chloropyrimidine to form the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrimidine derivatives.
Scientific Research Applications
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways.
Comparison with Similar Compounds
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine can be compared with other similar compounds, such as:
N,N-dimethyl-5-nitro-6-(3-trifluoromethylphenoxy)pyrimidin-4-amine: This compound has a trifluoromethyl group instead of the trimethyl group, which can affect its chemical and biological properties.
Pyrrolo[3,2-d]pyrimidines: These compounds have a fused pyrimidine ring system and are studied for their anticancer and antiproliferative activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have unique structural features and are investigated for their biological significance and potential therapeutic applications.
Biological Activity
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a nitro group and a trimethylphenoxy moiety, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound through detailed research findings and case studies.
The chemical formula of this compound is C13H14N4O3, with a molecular weight of 258.28 g/mol. It possesses several functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing it to modify other biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest its potential as a lead compound in developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. In a study involving human cancer cell lines, it demonstrated significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast) | 10 |
HeLa (cervical) | 15 |
A549 (lung) | 12 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as proteasome inhibition and modulation of apoptotic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that this compound had superior activity compared to other tested derivatives against multi-drug resistant bacterial strains .
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives. The findings highlighted that modifications on the phenoxy group significantly affected the anticancer activity of compounds similar to this compound .
- Inflammation Model : In an animal model simulating rheumatoid arthritis, treatment with the compound resulted in significant reduction of joint swelling and pain scores compared to control groups .
Properties
IUPAC Name |
5-nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-8(2)9(3)10(5-7)20-13-11(17(18)19)12(14)15-6-16-13/h4-6H,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODVLQMUHMFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.